molecular formula C12H7BrCl2N2O B5700260 N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide

N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide

Cat. No.: B5700260
M. Wt: 346.00 g/mol
InChI Key: CSNIZAFXWFXDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide, also known as Broflanilide, is a chemical compound that has gained significant attention in the field of agricultural research. It is a potent insecticide that is effective against a wide range of pests.

Mechanism of Action

N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide acts as a GABA receptor antagonist, disrupting the normal function of the nervous system in insects. It binds to the GABA receptor, preventing the binding of GABA, a neurotransmitter that inhibits the activity of nerve cells. This leads to hyperexcitation of the nervous system, resulting in paralysis and death of the insect.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity to mammals and birds. It is rapidly metabolized in the body, and its metabolites are excreted in the urine. This compound has been shown to have no significant effects on the reproductive, developmental, or neurological systems of mammals.

Advantages and Limitations for Lab Experiments

N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide is a potent insecticide that is easy to synthesize and has a long-lasting residual effect. It is effective against a wide range of pests and has a low toxicity to mammals and birds. However, this compound is not effective against all insect species, and some insects have developed resistance to it. Additionally, this compound can be expensive to produce in large quantities.

Future Directions

There are several future directions for research on N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide. One area of research is the development of new formulations of this compound that can improve its efficacy and reduce its cost. Another area of research is the study of the environmental impact of this compound, including its effects on non-target organisms and its persistence in the environment. Additionally, there is a need for further research on the mechanisms of insecticide resistance and the development of strategies to overcome it.

Synthesis Methods

The synthesis of N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide involves the reaction of 5-bromo-2-pyridinamine with 2,5-dichlorobenzoyl chloride in the presence of a base. The reaction proceeds through an amide bond formation, resulting in the formation of this compound. This synthesis method has been optimized to yield high purity and high-quality this compound.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-2,5-dichlorobenzamide has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including cockroaches, ants, and termites. This compound has been shown to have a long-lasting residual effect, making it an ideal insecticide for use in buildings and structures. It has also been studied for its potential use in agriculture, as it is effective against several crop pests.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2,5-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrCl2N2O/c13-7-1-4-11(16-6-7)17-12(18)9-5-8(14)2-3-10(9)15/h1-6H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNIZAFXWFXDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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